

A Comparative Guide to Ytterbium-171 and Strontium-87 for Optical Clocks

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ytterbium-171

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In the pursuit of ever more precise timekeeping, optical atomic clocks have surpassed the performance of their microwave predecessors, reaching fractional frequency instabilities and systematic uncertainties at the 10^{-18} level and beyond. Among the leading candidates for the next generation of atomic clocks are those based on neutral **Ytterbium-171** (^{171}Yb) and Strontium-87 (^{87}Sr) atoms confined in an optical lattice. This guide provides an objective comparison of the performance of ^{171}Yb and ^{87}Sr optical clocks, supported by experimental data, to inform researchers, scientists, and professionals in fields reliant on ultra-precise time and frequency measurements.

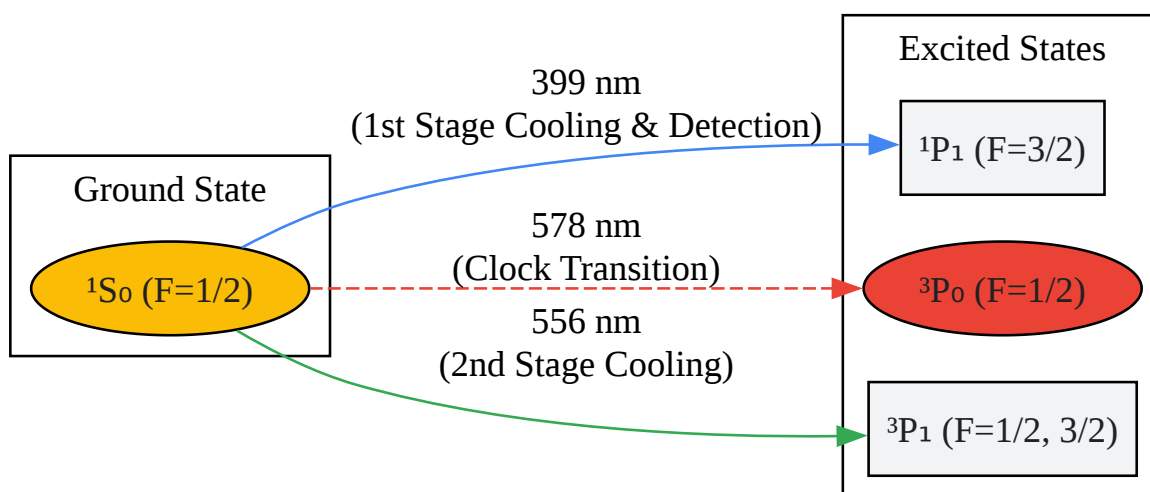
Performance Comparison

The ultimate performance of an optical clock is determined by its accuracy (how well it realizes the true atomic transition frequency) and its stability (how consistently it measures that frequency over time). The following table summarizes key performance metrics for state-of-the-art ^{171}Yb and ^{87}Sr optical lattice clocks.

Performance Metric	Ytterbium-171 (^{171}Yb)	Strontium-87 (^{87}Sr)
Clock Transition	$1\text{S}_0 \rightarrow 3\text{P}_0$	$1\text{S}_0 \rightarrow 3\text{P}_0$
Clock Frequency	~ 518 THz (578 nm)	~ 429 THz (698 nm)
Systematic Uncertainty	2.2×10^{-18} [1][2]	2.1×10^{-18} [3][4]
Instability (Allan Deviation)	1.6×10^{-18} @ 25,000 s [5]	2.8×10^{-17} @ 2000 s [6]
Magic Wavelength	~ 759 nm [7]	~ 813 nm [8][9]
Blackbody Radiation Shift @ 300 K	$-1.289(7)$ Hz [10]	-2.38 Hz (approx.)
Nuclear Spin (I)	1/2	9/2

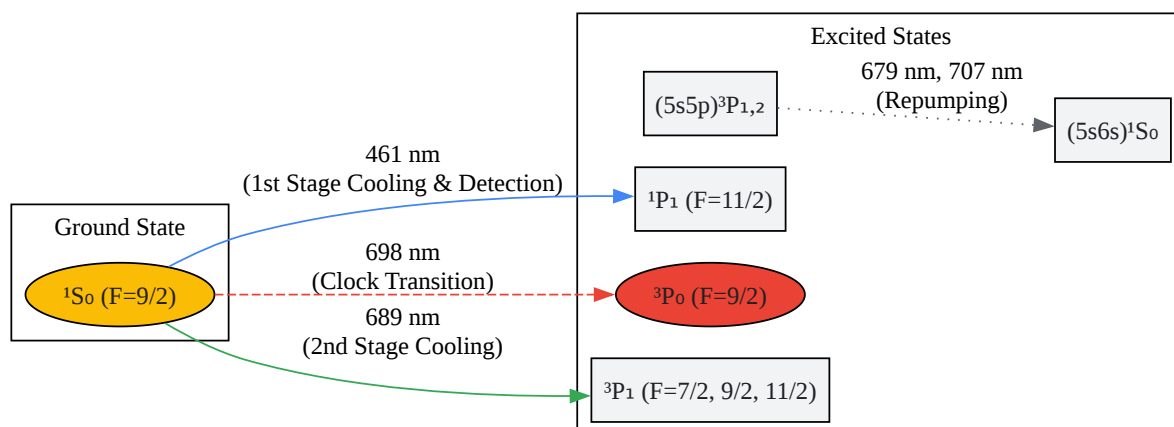
Signaling Pathways and Experimental Workflow

The operation of both ^{171}Yb and ^{87}Sr optical lattice clocks relies on a series of intricate steps to prepare and interrogate the atoms. The energy level structures of these atoms, with their specific transitions for cooling, trapping, and the ultra-narrow clock transition, are fundamental to their function.



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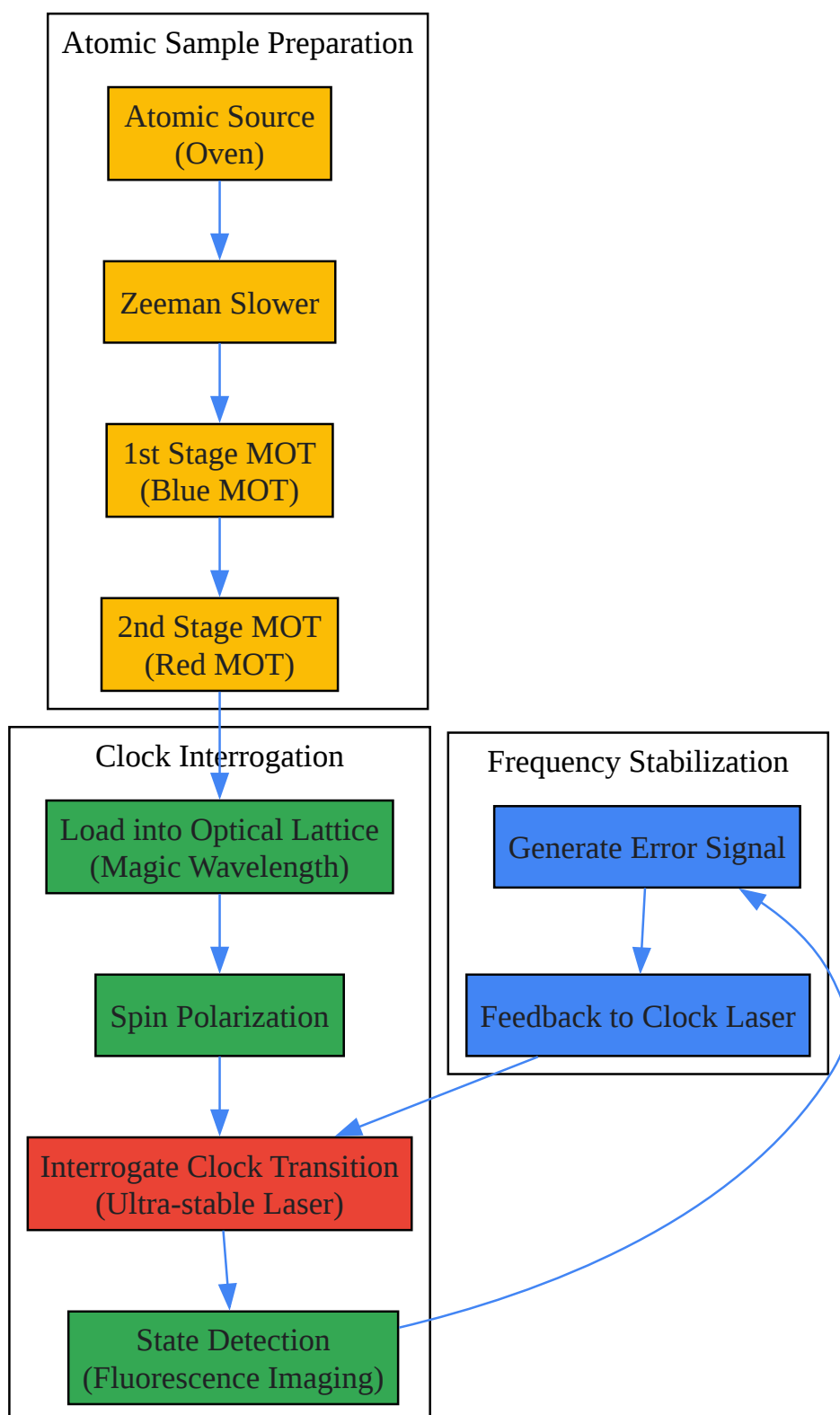
Energy levels of **Ytterbium-171** relevant for optical clocks.



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Energy levels of Strontium-87 relevant for optical clocks.

A generalized experimental workflow for an optical lattice clock is depicted below. This sequence is broadly applicable to both ^{171}Yb and ^{87}Sr systems, with variations in the specific laser wavelengths and timings.



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Generalized experimental workflow for an optical lattice clock.

Experimental Protocols

The following sections outline the detailed methodologies for the key experimental stages in ^{171}Yb and ^{87}Sr optical lattice clocks.

Ytterbium-171 Experimental Protocol

- Atomic Source and Slowing:
 - An effusive oven heated to approximately 400-500 °C produces a thermal beam of Yb atoms.[\[11\]](#)
 - A Zeeman slower, using a counter-propagating laser beam red-detuned from the $^1\text{S}_0 \rightarrow ^1\text{P}_1$ transition at 399 nm, decelerates the atoms.[\[12\]](#)
- Magneto-Optical Trapping (MOT):
 - First Stage (Blue MOT): Atoms are captured and cooled in a MOT operating on the strong $^1\text{S}_0 \rightarrow ^1\text{P}_1$ transition at 399 nm.[\[5\]](#)[\[13\]](#) This cools the atoms to the millikelvin range.
 - Second Stage (Red MOT): Further cooling is achieved in a MOT using the narrower $^1\text{S}_0 \rightarrow ^3\text{P}_1$ intercombination line at 556 nm, reducing the atomic temperature to tens of microkelvins.[\[5\]](#)[\[13\]](#)
- Optical Lattice Trapping:
 - The cold atoms are loaded into a one-dimensional optical lattice formed by a retro-reflected laser beam tuned to the "magic wavelength" of approximately 759 nm.[\[7\]](#) At this wavelength, the AC Stark shifts of the $^1\text{S}_0$ and $^3\text{P}_0$ clock states are equal, minimizing perturbations to the clock transition frequency.
- Clock Interrogation and Detection:
 - The atoms are spin-polarized into a single magnetic sublevel (e.g., $m_F = +1/2$ or $-1/2$) of the $^1\text{S}_0$ ground state.
 - The $^1\text{S}_0 \rightarrow ^3\text{P}_0$ clock transition at 578 nm is probed with an ultra-stable laser.[\[7\]](#) The laser's frequency is stabilized to the atomic resonance.

- After the interrogation pulse, the population in the ground and excited states is determined by detecting fluorescence on the 399 nm transition. Atoms in the 3P_0 state are first returned to the ground state before detection.

Strontium-87 Experimental Protocol

- Atomic Source and Slowing:
 - A strontium atomic beam is generated from an oven heated to about 500 °C.[14]
 - A Zeeman slower, utilizing a laser on the $^1S_0 \rightarrow ^1P_1$ transition at 461 nm, slows the atoms.[6][14]
- Magneto-Optical Trapping (MOT):
 - First Stage (Blue MOT): Atoms are cooled and trapped in a MOT on the broad $^1S_0 \rightarrow ^1P_1$ transition at 461 nm, reaching millikelvin temperatures.[15]
 - Second Stage (Red MOT): The atoms are transferred to a MOT operating on the much narrower $^1S_0 \rightarrow ^3P_1$ intercombination line at 689 nm, which cools them to a few microkelvins.[16] Repumping lasers at 679 nm and 707 nm are used to return atoms that have decayed to other states back to the cooling cycle.[14]
- Optical Lattice Trapping:
 - The ultracold atoms are loaded into a 1D optical lattice. The lattice laser is tuned to the magic wavelength of approximately 813 nm.[8][9]
- Clock Interrogation and Detection:
 - The atoms are optically pumped into one of the stretched spin states (e.g., $m_F = \pm 9/2$) of the 1S_0 ground state.
 - The $^1S_0 \rightarrow ^3P_0$ clock transition at 698 nm is interrogated with a highly stabilized clock laser.[6]
 - The populations of the clock states are measured by observing fluorescence on the 461 nm transition.[15]

Discussion

Both ^{171}Yb and ^{87}Sr have demonstrated exceptional performance, reaching systematic uncertainties and instabilities at the forefront of precision measurement.

- ^{171}Yb offers a simpler nuclear spin structure ($I=1/2$), which simplifies the atomic spectrum and can reduce certain systematic effects. The lower nuclear spin also leads to a zero tensor polarizability, which is advantageous for reducing sensitivities to the polarization of the lattice light.[7]
- ^{87}Sr has a longer history of development in optical lattice clocks and has been extensively characterized by multiple research groups worldwide.[17] Its higher nuclear spin ($I=9/2$) leads to a more complex hyperfine structure but also offers a rich system for studying various physical phenomena.

The choice between ^{171}Yb and ^{87}Sr for a particular application may depend on specific experimental considerations and the systematic effects one aims to minimize. The blackbody radiation (BBR) shift, a significant contributor to the uncertainty budget in room-temperature clocks, is a key area of ongoing research for both species.[3][10] Efforts to operate these clocks in cryogenic environments are underway to further reduce this uncertainty.

In conclusion, both **Ytterbium-171** and Strontium-87 are outstanding candidates for the future redefinition of the SI second and for applications in fundamental physics, geodesy, and navigation. The continued development and comparison of clocks based on these two atoms will undoubtedly push the frontiers of precision measurement even further.

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- To cite this document: BenchChem. [A Comparative Guide to Ytterbium-171 and Strontium-87 for Optical Clocks]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1261637#ytterbium-171-vs-strontium-87-for-optical-clocks]

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